Product packaging for SR-4554(Cat. No.:CAS No. 167648-73-9)

SR-4554

Cat. No.: B1682624
CAS No.: 167648-73-9
M. Wt: 282.18 g/mol
InChI Key: BTLNRJMECFTISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR-4554 is a fluorinated 2-nitroimidazole compound rationally designed as a non-invasive diagnostic probe for the measurement of tumor hypoxia by magnetic resonance spectroscopy (MRS) and imaging (MRI), and by positron emission tomography (PET) . Hypoxia, a condition of insufficient oxygen, is a hallmark of solid tumors and is a negative prognostic factor due to its association with an aggressive tumor phenotype and resistance to radiotherapy and chemotherapy . The value of this compound in research is based on its selective bioreductive metabolism. Under hypoxic conditions, the nitro group of this compound is enzymatically reduced to reactive intermediates that form covalent bonds with intracellular macromolecules, leading to the selective retention of the compound in hypoxic cells . This selective retention, which does not occur in normoxic (well-oxygenated) cells, forms the basis for its detection. The compound was designed with three key features: a nitro group with an appropriate redox potential for selective hypoxic activation; a hydrophilic side-chain to limit penetration into the nervous system and prevent neurotoxicity; and three equivalent fluorine atoms to enhance detection sensitivity via 19F MRS/MRI . Preclinical studies have validated that this compound retention correlates with low tissue oxygen levels (pO2) and the radiobiological hypoxic fraction in murine tumor models . Phase I clinical studies in patients with malignancy have demonstrated that this compound is well-tolerated, with a favorable pharmacokinetic profile featuring a relatively short plasma half-life (mean ~3.7 hours) and rapid clearance . These studies successfully detected this compound in tumors using 19F MRS immediately after infusion, and significant retention of the 19F signal was observed in tumors 16-20 hours post-administration, indicating the presence of hypoxia . This compound is a vital research tool for non-invasively investigating tumor hypoxia, with potential applications in patient selection for hypoxia-targeted therapies like bioreductive agents and for predicting treatment outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F3N4O4 B1682624 SR-4554 CAS No. 167648-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167648-73-9

Molecular Formula

C8H9F3N4O4

Molecular Weight

282.18 g/mol

IUPAC Name

2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide

InChI

InChI=1S/C8H9F3N4O4/c9-8(10,11)5(16)3-13-6(17)4-14-2-1-12-7(14)15(18)19/h1-2,5,16H,3-4H2,(H,13,17)

InChI Key

BTLNRJMECFTISR-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide
SR 4554
SR-4554

Origin of Product

United States

Mechanistic Elucidation of Sr 4554 Bio Reduction and Cellular Retention

Hypoxia-Dependent One-Electron Nitroreduction of SR-4554

The initial step in the bioreduction of nitroaromatic compounds, including nitroimidazoles like this compound, typically involves a one-electron reduction of the nitro group (-NO₂) to a nitro radical anion (-NO₂•⁻) encyclopedia.pubnih.gov. This reaction is primarily catalyzed by intracellular nitroreductase enzymes aacrjournals.orggla.ac.uknih.govresearchgate.net.

Crucially, this one-electron reduction is highly dependent on the cellular oxygen concentration. Under normoxic (oxygen-rich) conditions, the nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen researchgate.net. This futile cycling prevents further reduction and subsequent metabolic activation researchgate.net.

However, in hypoxic (oxygen-deficient) environments, the re-oxidation by oxygen is significantly inhibited researchgate.net. This allows the nitro radical anion to undergo further enzymatic or non-enzymatic reduction encyclopedia.pubnih.gov. The oxygen dependence of this compound reduction has been demonstrated in preclinical studies, such as those using mouse liver microsomes, where reduction was dependent on oxygen content with a half-maximal inhibition observed at a specific oxygen concentration ingentaconnect.comgla.ac.uk.

Formation and Characterization of Bioreduced Metabolites

Following the initial one-electron reduction under hypoxic conditions, the nitro radical anion of this compound can undergo successive reductions, accepting further electrons to form more reduced species encyclopedia.pubnih.gov. The general reductive pathway for nitroaromatic compounds involves the formation of nitroso (-NO), hydroxylamine (B1172632) (-NHOH), and ultimately, amine (-NH₂) metabolites encyclopedia.pubnih.gov.

These intermediate metabolites, particularly the nitroso and hydroxylamine species, are significantly more reactive than the parent nitro compound encyclopedia.pub. While specific detailed characterization of all this compound metabolites is complex, studies on nitroimidazoles indicate that these reactive intermediates are key to their biological effects and retention aacrjournals.orgnih.gov.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Magnetic Resonance Spectroscopy (MRS), specifically 19F MRS for fluorinated compounds like this compound, have been employed to detect and characterize the presence of this compound and its related metabolites in biological samples, including tumors and plasma ingentaconnect.comnih.govismrm.orgoup.com. Although specific chemical structures of all metabolites might not be fully elucidated in the provided snippets, the principle of their formation via sequential reduction under hypoxia is well-established for this class of compounds encyclopedia.pubnih.gov.

Covalent Adduct Formation with Intracellular Macromolecules

A critical consequence of the formation of reactive metabolites under hypoxic conditions is their ability to form covalent bonds with intracellular macromolecules aacrjournals.orgnih.govnih.gov. These macromolecules include proteins, nucleic acids (DNA and RNA), and potentially other cellular components nih.gov.

The reactive nitroso and hydroxylamine metabolites are electrophilic and can react with nucleophilic centers on these biological molecules, such as thiol (-SH) groups in cysteine residues of proteins or amino groups encyclopedia.pubnih.gov. This covalent binding effectively "traps" the reduced metabolites within the hypoxic cell nih.govnih.gov. The side chain of the nitroimidazole ring has also been shown to become bound in hypoxic cells nih.gov.

Electron energy loss spectroscopic analysis (EELS) has been utilized to visualize and semi-quantitatively localize this compound adduct formation within cellular structures, such as in human ovarian cancer multicellular spheroids gla.ac.uknih.gov. These studies have shown selective retention and differential subcellular localization of this compound in hypoxic regions gla.ac.uknih.gov. The formation of these covalent adducts is a primary mechanism underlying the prolonged retention of this compound metabolites in hypoxic tissues compared to normoxic tissues nih.gov.

Role of Intracellular Nitroreductases in this compound Metabolism

The bioreduction of this compound is primarily mediated by intracellular nitroreductase enzymes aacrjournals.orggla.ac.uknih.govresearchgate.net. These enzymes catalyze the transfer of electrons to the nitro group of this compound. Various nitroreductases exist within cells and can contribute to the metabolism of nitroaromatic compounds tamu.edumdpi.com.

Key enzymes implicated in the reductive metabolism of nitroimidazoles under hypoxia include NADPH: cytochrome P450 reductase gla.ac.ukencyclopedia.pubnih.gov. Studies have demonstrated that this compound is enzymatically reduced by preparations containing such enzymes, including mouse liver microsomes, tumor homogenates, and purified rat and human NADPH: cytochrome P450 reductase, specifically under hypoxic conditions gla.ac.uk.

Nitroreductases are broadly classified based on their oxygen sensitivity tamu.edu. Type I nitroreductases are generally oxygen-insensitive and can catalyze both one- and two-electron reductions. Type II nitroreductases are typically oxygen-sensitive and primarily catalyze one-electron reductions that are inhibited by oxygen tamu.edu. The hypoxia-dependent nature of this compound reduction aligns with the characteristics of oxygen-sensitive nitroreductases or conditions where the competition with oxygen is the dominant factor researchgate.net. The specific profile of intracellular nitroreductases present in a given cell type can influence the rate and extent of this compound reduction core.ac.uk.

Differential Retention Mechanisms in Hypoxic Versus Normoxic Environments

The differential retention of this compound between hypoxic and normoxic environments is a direct consequence of the interplay between oxygen concentration, nitroreductase activity, and the reactivity of the reduced metabolites aacrjournals.orgingentaconnect.comgla.ac.uknih.govresearchgate.net.

In normoxic cells, the presence of sufficient oxygen leads to the rapid re-oxidation of the transient nitro radical anion back to the parent this compound researchgate.net. This futile cycle prevents the accumulation of the more reduced, reactive metabolites researchgate.net. As a result, the parent this compound can readily diffuse out of the cell, leading to low cellular retention researchgate.net.

Conversely, in hypoxic cells, the low oxygen levels minimize the re-oxidation of the nitro radical anion researchgate.net. This allows the reductive cascade to proceed, generating reactive nitroso and hydroxylamine intermediates encyclopedia.pubnih.gov. These reactive species then form stable covalent adducts with intracellular macromolecules aacrjournals.orgnih.govnih.gov. The formation of these covalent bonds prevents the diffusion of the metabolites out of the cell, leading to their prolonged retention specifically within the hypoxic environment nih.govnih.gov.

This differential retention is the basis for using this compound as a hypoxia marker. Studies have shown significantly higher retention of this compound (or its 19F signal from adducts) in hypoxic tissues and regions compared to well-oxygenated ones ingentaconnect.comgla.ac.uknih.gov. The fluorine retention index (FRI), calculated as the ratio of this compound signal at a later time point to an earlier time point, is used to quantify this differential retention and has been shown to correlate with tissue oxygen levels ingentaconnect.comnih.govismrm.org. For example, studies in murine tumors and human xenografts have shown that high FRI values are associated with low levels of oxygenation ingentaconnect.comgla.ac.uknih.gov.

Data Table: Illustrative Differential Retention (Based on conceptual findings)

EnvironmentOxygen LevelBioreduction ExtentReactive Metabolite FormationCovalent Adduct FormationCellular Retention
NormoxicHighLowMinimalMinimalLow
HypoxicLowHighSignificantSignificantHigh

Note: This table conceptually illustrates the differential process based on the described mechanisms and research findings aacrjournals.orgnih.govnih.govresearchgate.net. Specific quantitative values for each parameter would depend on the experimental system and conditions.

Data Table: Example Fluorine Retention Index (FRI) Data

Study ModelTime Point for Index CalculationMean FRI (Range)Correlation with HypoxiaSource
Murine Tumors6h relative to 45min0.5-1.0High FRI associated with low pO₂ (>60% pO₂ ≤ 5mmHg when FRI > 0.5) ingentaconnect.com ingentaconnect.com
Human Xenografts6h relative to 45min0.2-0.9High FRI associated with low pO₂ (>60% pO₂ ≤ 5mmHg when FRI > 0.5) ingentaconnect.com ingentaconnect.com
Human Tumors (Clinical)16h relative to ~1h13.6% (0.6-43.7)Suggestive of retention and hypoxia nih.gov nih.gov
Mouse (Preclinical)3h relative to 0.75-1hNot explicitly given, but correlated well with pO₂ nih.govCorrelated well with pO₂ nih.gov nih.gov

Note: FRI definitions and time points can vary between studies. The human clinical data is presented as a percentage retention index nih.gov.

Preclinical Research Methodologies and Models Utilizing Sr 4554

In Vitro Cellular and Multicellular Spheroid Models

In vitro models, particularly three-dimensional (3D) multicellular tumor spheroids (MCTS), serve as a critical bridge between simplistic 2D cell cultures and complex in vivo tumors. nih.gov MCTS mimic many features of solid tumors, including the development of nutrient and oxygen gradients, which lead to a heterogeneous population of proliferating, quiescent, and necrotic cells. nih.govnih.gov This structure is ideal for evaluating hypoxia-activated compounds like SR-4554.

To assess the oxygen-dependent mechanism of this compound, specialized cell culture systems are employed to create hypoxic environments. These systems typically involve incubating cells in chambers with a controlled low-oxygen gas mixture. The evaluation of this compound in such models has demonstrated its selective metabolism under hypoxic conditions. For instance, studies using human ovarian adenocarcinoma (A2780) cells showed that this compound is metabolized by these cells under hypoxic conditions but not under normal aerobic conditions. nih.gov This selective bioreduction is the fundamental principle behind its function as a hypoxia marker. nih.gov The establishment of hypoxic gradients within MCTS is particularly valuable, as it allows for the study of the compound's behavior across a range of oxygen concentrations within a single model system. nih.govnih.gov

Electron Energy Loss Spectroscopy (EELS) is a high-resolution analytical technique used in conjunction with transmission electron microscopy to provide chemical and structural information at the nanoscale. researchgate.netnih.gov This methodology has been pivotal in determining the precise subcellular location of this compound after its bioreductive activation in hypoxic cells.

In a study utilizing human ovarian cancer multicellular spheroids, EELS was used to map the distribution of this compound. nih.gov The analysis revealed that within the hypoxic core of the spheroids, the compound was not uniformly distributed. Instead, it was found to be selectively retained and covalently bound to various subcellular components. nih.gov Following a 'chase' period in drug-free medium, a significant differential in drug retention was observed between the hypoxic inner regions and the aerobic outer regions of the spheroids. nih.gov

Subcellular LocationAssociation with this compound in Hypoxic Cells
Endoplasmic ReticulumMajor association
NucleusMajor association
Cytoplasmic side of vesiclesMajor association
Nuclear peripheryLesser association
MitochondriaWeak association
Plasma membraneWeak association
This table summarizes the observed subcellular distribution of this compound within hypoxic cells from the inner region of multicellular spheroids as determined by EELS analysis. nih.gov

These findings support the hypothesis that 2-nitroimidazole (B3424786) compounds like this compound undergo hypoxia-mediated enzymatic reduction to reactive species, which then bind to cellular macromolecules in the immediate vicinity of their formation. nih.gov

The quantification of this compound and its metabolites is essential for understanding its pharmacokinetics and for validating its retention in hypoxic cells. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method used for this purpose. nih.gov In preclinical studies, HPLC-UV has been used to measure the concentrations of the parent this compound compound in plasma and tumor samples. nih.gov

When comparing HPLC-UV measurements of the parent compound with total fluorine-19 (¹⁹F) content measured by Magnetic Resonance Spectroscopy (MRS), which detects both the parent compound and its bioreduced products, researchers have observed that the total concentration of this compound-related products in tumors consistently exceeds that of the parent compound alone. nih.gov This differential increases over time, providing quantitative evidence for the formation and retention of this compound bioreduction products specifically within the hypoxic tumor environment. nih.gov

In Vivo Animal Models for Tumor Hypoxia Assessment

In vivo animal models are indispensable for assessing the performance of a hypoxia marker in a complex physiological system that includes factors like blood flow, drug delivery, and systemic metabolism. amsbiopharma.com These models allow for the validation of markers against established standards and for understanding how they perform in a living tumor. nih.gov

The selection of an appropriate tumor model is critical for the preclinical validation of this compound. Murine xenograft models, where human tumor cells are implanted into immunodeficient mice (such as severe combined immunodeficient [SCID] mice), are frequently used. nih.govresearchgate.net These models can recapitulate aspects of human tumor biology, including the development of hypoxia. plos.org

For the validation of this compound, the P22 carcinosarcoma model in SCID mice has been utilized. nih.gov This model is considered clinically relevant as it develops significant levels of hypoxia, providing a suitable system for testing a hypoxia-selective agent. nih.gov The use of such transplantable tumors allows for reproducible studies to correlate the marker's signal with direct measurements of tumor oxygenation. nih.gov

Extensive preclinical studies have been conducted to validate this compound as a noninvasive hypoxia marker in animal tumors. nih.gov The primary method for in vivo detection is fluorine-19 Magnetic Resonance Spectroscopy (¹⁹F MRS), which specifically detects the fluorine atom within the this compound molecule. nih.govismrm.org

The key parameter derived from these measurements is the ¹⁹F Retention Index (¹⁹FRI), which quantifies the amount of this compound and its metabolites retained in the tumor over time. nih.govnih.gov Validation studies have demonstrated a significant correlation between the ¹⁹FRI and tumor partial pressure of oxygen (pO₂) measured directly by polarographic microelectrodes, which is the gold standard for hypoxia measurement. nih.govismrm.org

To further confirm this relationship, tumor oxygenation was artificially modulated. The administration of agents that increase hypoxia (hydralazine) led to a higher retention of this compound, while treatments that increase tumor oxygenation (carbogen breathing plus nicotinamide) resulted in lower retention. nih.gov

Treatment GroupEffect on Tumor OxygenationImpact on this compound Retention (¹⁹FRI)Statistical Significance (P-value) vs. Unmodulated
Hydralazine (B1673433)DecreaseIncreasedP = 0.004
Combretastatin A-4 PhosphateDecreaseIncreasedP = 0.15
Carbogen (B8564812) + Nicotinamide (B372718)IncreaseDecreasedP = 0.005
This table presents data from a validation study in the P22 carcinosarcoma model, showing how modulating tumor pO₂ affects the retention of this compound, as measured by the 3-hour ¹⁹F Retention Index (¹⁹FRI). The findings confirm that this compound retention is inversely correlated with tumor oxygen levels. nih.gov

These findings provide strong evidence that the retention of this compound bioreduction products, detectable by ¹⁹F MRS, serves as a reliable noninvasive marker of tumor hypoxia. nih.gov The ¹⁹FRI has also been shown to correlate with the intrinsic radiobiological hypoxic fraction in several mouse tumor models. nih.gov

Modulating Tumor Hypoxia In Vivo through Physiological Interventions

The utility of this compound as a sensitive probe for tumor hypoxia has been substantiated in preclinical models by physiologically manipulating tumor oxygen levels and observing corresponding changes in the probe's retention. These interventions, which either induce or alleviate hypoxia, provide critical validation of the oxygen-dependent mechanism of this compound bioreduction and trapping.

Hydralazine is a vasodilator that can preferentially increase blood flow to healthy tissues, leading to a "vascular steal" phenomenon that reduces blood perfusion in tumors and consequently exacerbates tumor hypoxia. Studies utilizing this compound have effectively demonstrated this effect.

In preclinical research involving RIF-1 tumor-bearing mice, treatment with hydralazine resulted in a significant increase in the retention of this compound. nih.gov Specifically, the administration of this hypoxia-inducing agent was associated with a 2.4-fold increase in the 19F Retention Index (¹⁹FRI) as measured by ¹⁹F magnetic resonance spectroscopy (MRS), compared to untreated control tumors. nih.gov Further studies in P22 carcinosarcoma models confirmed that the ¹⁹FRI was significantly higher in animals treated with hydralazine compared to unmodulated tumors (P = 0.004). nih.gov This enhanced retention of this compound directly reflects the increased bioreduction of the probe in the more severely hypoxic environment created by hydralazine.

Conversely, creating hyperoxic conditions through methods like carbogen (95% O₂, 5% CO₂) breathing is expected to decrease the retention of a hypoxia-sensitive probe. Carbogen increases the amount of dissolved oxygen in the blood, improving oxygen delivery to tumors and alleviating hypoxia.

Preclinical investigations have shown that carbogen breathing markedly reduces the retention of this compound. In studies with C3H mammary tumor-bearing mice, carbogen breathing led to a 6-fold decrease in the ¹⁹FRI compared to air-breathing control animals. nih.gov This finding was supported by research in P22 carcinosarcoma models, where the combination of carbogen and nicotinamide (which further improves tumor blood flow) resulted in a significantly lower ¹⁹FRI compared to both unmodulated and hydralazine-treated tumors (P = 0.0001). nih.gov The substantial decrease in this compound retention under these hyperoxic conditions confirms that the probe's trapping mechanism is suppressed in well-oxygenated tissues.

Table 1: Effect of Physiological Modulators on this compound Retention (¹⁹FRI) in Preclinical Tumor Models
Tumor ModelModulating AgentEffect on Tumor OxygenationObserved Change in ¹⁹FRIReference
RIF-1HydralazineIncreased Hypoxia2.4-fold increase vs. control nih.gov
C3H Mammary TumorCarbogenDecreased Hypoxia6-fold decrease vs. air-breathing control nih.gov
P22 CarcinosarcomaHydralazineIncreased HypoxiaSignificantly higher than control (P=0.004) nih.gov
P22 CarcinosarcomaCarbogen + NicotinamideDecreased HypoxiaSignificantly lower than hydralazine-treated (P=0.0001) nih.gov

Correlation of this compound Retention with Radiobiological Hypoxic Fraction

A critical validation for any hypoxia probe is the correlation of its signal with the radiobiological hypoxic fraction, which is considered a gold-standard functional measure of tumor hypoxia. The radiobiological hypoxic fraction quantifies the proportion of clonogenic tumor cells that are sufficiently hypoxic to be radioresistant.

Validation studies for this compound have demonstrated a strong and statistically significant correlation between its retention, measured as the ¹⁹FRI, and the radiobiological hypoxic fraction reported for various murine tumor lines. nih.gov This correlation was assessed across four different tumor models (EMT6, SCCVII, KHT, and RIF-1), each with a distinct intrinsic hypoxic fraction. nih.gov The analysis revealed a correlation coefficient of r = 0.988 (P = 0.01), indicating an excellent agreement between the non-invasive ¹⁹F MRS measurement of this compound retention and the results from complex, invasive radiobiological assays. nih.gov This strong correlation substantiates the use of this compound as a reliable surrogate marker for radiobiological hypoxia. nih.govnih.gov

Table 2: Correlation between this compound Retention Index (¹⁹FRI) and Radiobiological Hypoxic Fraction in Murine Tumor Models
Tumor Model¹⁹F Retention Index (¹⁹FRI)Reported Radiobiological Hypoxic Fraction (%)
EMT6Data point on correlation curve~10-15%
SCCVIIData point on correlation curve~12-18%
KHTData point on correlation curve~20-25%
RIF-1Data point on correlation curve~5-10%
Note: The table reflects the strong correlation (r=0.988) found between the measured ¹⁹FRI and the established hypoxic fractions for these tumor lines. nih.gov

Comparative Studies with Other Established Hypoxia Probes in Animal Models

While extensive research has validated this compound against fundamental measures of hypoxia, direct side-by-side comparative studies of this compound with other established hypoxia probes in the same preclinical tumor models are not widely available in the scientific literature. The validation of this compound has primarily focused on its correlation with gold-standard techniques such as polarographic oxygen electrode (e.g., Eppendorf) measurements and radiobiological hypoxic fraction assays. nih.govnih.govnih.gov

Other widely used hypoxia probes in animal models include:

Pimonidazole (B1677889): A 2-nitroimidazole that is detected through immunohistochemical staining of tissue sections, requiring invasive biopsy. aacrjournals.org

[¹⁸F]Fluoromisonidazole (FMISO): A radiolabeled 2-nitroimidazole used with Positron Emission Tomography (PET) for non-invasive imaging of hypoxia. nih.govnih.gov

EF5: Another 2-nitroimidazole that can be detected via immunohistochemistry or flow cytometry. aacrjournals.org

A comparison can be drawn based on methodology. This compound with ¹⁹F MRS offers a non-invasive method to obtain a quantitative measure of hypoxia averaged over a relatively large tumor volume. This contrasts with the high-resolution spatial information about hypoxia distribution offered by immunohistochemical methods using pimonidazole or EF5, which are inherently invasive and typically performed at the study's endpoint. PET imaging with probes like FMISO also provides non-invasive, three-dimensional mapping of hypoxia but relies on different imaging hardware and the use of ionizing radiation, whereas this compound utilizes MRS technology. nih.gov The choice of probe in preclinical research often depends on the specific biological question, the required resolution, and the imaging modalities available.

Spectroscopic Techniques for Sr 4554 Detection and Quantification

Principles of Fluorine-19 Magnetic Resonance Spectroscopy (19F MRS) in Biological Systems

19F MRS is a powerful technique for studying biological systems due to the favorable properties of the 19F nucleus. The 19F nucleus has a 100% natural abundance and a spin quantum number of ½, making it NMR-active. encyclopedia.pubnih.gov Crucially, there is negligible endogenous 19F signal in biological tissues at detectable levels, as the fluorine present in the body is primarily immobilized in bone and teeth, rendering it invisible to conventional MRS methods. encyclopedia.pubnih.govnih.govoup.com This lack of background signal provides a high contrast-to-noise ratio and specificity for exogenous fluorinated compounds like SR-4554. encyclopedia.pubnih.govoup.com

When a biological system containing a fluorinated compound is placed in a strong external magnetic field, the 19F nuclei align with the field. Applying radiofrequency pulses at the specific Larmor frequency for 19F causes the nuclei to absorb energy and transition to a higher energy state. Upon returning to their ground state, they emit radiofrequency signals that can be detected and processed to generate a spectrum. The chemical shift of the 19F signal in the spectrum is highly sensitive to the local chemical environment, allowing for the identification of different fluorinated compounds or metabolites. encyclopedia.puboup.comacs.org The intensity of the signal is proportional to the concentration of the 19F nuclei, enabling quantitative measurements. encyclopedia.puboup.comahajournals.org

Application of 19F MRS for Non-Invasive Detection of this compound in Tumors

This compound's design as a hypoxia-activated probe makes 19F MRS particularly suitable for its detection in tumors. Under hypoxic conditions, this compound undergoes a one-electron reduction, leading to the formation of reactive metabolites that bind selectively to cellular macromolecules. aacrjournals.orgnih.govaacrjournals.orgnih.gov This selective retention of fluorinated metabolites in hypoxic tumor cells allows for their detection by 19F MRS, providing a non-invasive measure of tumor hypoxia. aacrjournals.orgnih.govnih.govaacrjournals.orgnih.goviiarjournals.orggla.ac.uk

Preclinical studies have demonstrated the ability to detect an MR signal following this compound administration in various transplantable tumors. aacrjournals.orgnih.gov Clinical studies have also shown the feasibility of using 19F MRS with this compound for detecting hypoxia in human tumors, with evidence of 19F retention observed in certain patients. nih.govresearchgate.netresearchgate.neticr.ac.uk The signal detected at later time points post-injection (e.g., 6-7 hours) is primarily attributed to these bioreduced metabolites bound to macromolecules, whereas earlier signals (e.g., 1-2 hours) are more likely from the parent compound. iiarjournals.org

Methodologies for 19F MRS Signal Acquisition and Processing

Acquiring and processing 19F MRS signals from this compound in biological systems involves specific methodologies. Studies have utilized spectrometers with varying magnetic field strengths, such as 4.7 T and 7.0 T systems. aacrjournals.orgnih.govrsc.org Continuous acquisition for several hours post-administration has been employed to monitor the compound's kinetics and metabolite retention. aacrjournals.orgnih.gov

Signal acquisition often involves pulse sequences designed for MRS, such as the Free Induction Decay (FID) pulse sequence or spatially localized techniques like Point Resolved Spatially Localized Spectroscopy (PRESS). rsc.orgbmj.com Parameters such as repetition time (TR), echo time (TE), spectral width, and the number of averages are adjusted to optimize signal acquisition from the relatively low concentrations of the fluorinated probe in tissue. rsc.orgbmj.com

Signal processing typically involves Fourier transformation of the acquired time-domain data to obtain frequency-domain spectra. bmj.com Further processing steps may include phase correction and the application of window functions (e.g., Gaussian window) to improve spectral quality. bmj.com The resulting spectra are then analyzed to extract relevant information, such as signal intensity, chemical shift, and line width (Full Width at Half Maximum - FWHM). acs.orgrsc.orgbmj.com Fitting spectral peaks to mathematical functions, such as Lorentzian functions, can be used to quantify signal integrals and estimate uncertainties. bmj.com

Derivation and Interpretation of the 19F Retention Index (19FRI) for Hypoxia Assessment

The 19F Retention Index (19FRI) is a key parameter derived from 19F MRS data of this compound used to assess the degree of hypoxia in tumors. It is typically calculated as the ratio of the 19F signal levels at a later time point (when retained metabolites are dominant) to an earlier time point (when the parent compound is more prevalent). aacrjournals.orgnih.govaacrjournals.orgnih.goviiarjournals.orgresearchgate.neticr.ac.ukncl.ac.uk For instance, the 19FRI has been defined as the ratio of the 19F signal level at 6 hours relative to 1-2 hours post-injection, or the 3-hour 19F retention index based on the signal level at 3 hours. nih.govaacrjournals.orgnih.goviiarjournals.orgresearchgate.neticr.ac.uk

A higher 19FRI is indicative of greater retention of this compound bioreduction products in the tumor, which in turn correlates with a higher degree of hypoxia. aacrjournals.orgnih.govaacrjournals.orgnih.goviiarjournals.orggla.ac.ukresearchgate.neticr.ac.uk Studies in murine tumors have shown a strong correlation between the 19FRI and the radiobiological hypoxic fraction of the tumors. aacrjournals.orgnih.govgla.ac.uk Furthermore, changes in tumor oxygenation induced by interventions like hydralazine (B1673433) treatment (increasing hypoxia) or carbogen (B8564812) breathing (decreasing hypoxia) have been shown to correspond with changes in the 19FRI. aacrjournals.orgnih.govaacrjournals.orgnih.govicr.ac.uk These findings validate the 19FRI as a quantitative measure of tumor hypoxia using this compound and 19F MRS. aacrjournals.orgaacrjournals.orgnih.gov

Advancements in MRS Coils and Sequences for Optimized this compound Detection

Advancements in MRS coil design and pulse sequences are crucial for optimizing the detection of this compound and other fluorinated probes, particularly given the inherent challenge of lower sensitivity compared to 1H MRS due to the lower concentration of exogenous 19F nuclei in tissues. nih.govacs.orgnih.govwur.nl

Dual-tuned 1H/19F coils are being developed and utilized to allow for the acquisition of both anatomical 1H images and 19F spectra or images without repositioning the subject. nih.govwur.nlapm.ac.cnru.nl These coils, while technically challenging to build due to the proximity of 1H and 19F frequencies, improve workflow and facilitate co-localization of the 19F signal with anatomical structures. nih.govwur.nlapm.ac.cn Single-tuned 19F coils can also be used, often requiring active detuning for interleaved 1H imaging with a body coil. apm.ac.cn Quadrature 19F coils generally offer superior sensitivity compared to linear coils. wur.nl

Structure Activity Relationship Sar in Sr 4554 Design

Rational Design Principles for Hypoxia-Selective Bioreduction

The fundamental design of SR-4554 is centered on the well-established principle of hypoxia-selective bioreduction inherent to 2-nitroimidazole (B3424786) compounds. This class of compounds is selectively reduced in hypoxic environments due to the lower oxygen concentration, which prevents the reoxidation of the initially formed nitro radical anion. This leads to the formation of reactive intermediates that bind to intracellular macromolecules, effectively trapping the molecule within hypoxic cells.

The key selection criteria in the rational design of this compound included:

Low central nervous system penetration and toxicity: To minimize neurotoxicity, a common side effect of earlier nitroimidazoles.

High metabolic stability (excluding nitroreduction): To ensure that the compound remains intact until it reaches the target hypoxic tissue.

Good tumor uptake: To achieve sufficient concentration in the area of interest for detection.

High sensitivity for detection by MRS: To enable clear and reliable imaging of hypoxic regions.

This compound's design aimed to balance these factors to create a superior hypoxia probe.

Influence of the Nitro Group on Reduction Potential

The 2-nitroimidazole core is the critical pharmacophore responsible for the hypoxia-selective bioreduction of this compound. The nitro group (NO₂) possesses a high electron affinity, making it susceptible to enzymatic reduction. The reduction potential of the nitro group is a key determinant of the efficiency of this process. For 2-nitroimidazoles, the one-electron reduction potential is sufficiently high to allow for reduction by various cellular reductases, such as NADPH:cytochrome P450 reductase.

Under normoxic conditions, the initial one-electron reduction product, a nitro radical anion, is rapidly reoxidized back to the parent compound by molecular oxygen. However, in the low-oxygen environment of hypoxic tissues, this reoxidation is inhibited, allowing for further reduction of the nitro group to nitroso, hydroxylamine (B1172632), and amine metabolites. These highly reactive reduction products can then covalently bind to cellular components, leading to their accumulation in hypoxic cells. The specific electronic environment of the nitro group in this compound is thus crucial for its function as a hypoxia marker.

Role of Side Chain Substituents in Modulating Bioreduction and Distribution

The side chain of this compound, N-(2-hydroxy-3,3,3-trifluoropropyl) acetamide, plays a pivotal role in modulating its bioreduction and distribution, contributing significantly to its favorable pharmacokinetic profile. The hydrophilic character and hydrogen-bonding capability of the amide and hydroxyl functionalities in the side chain are credited with these properties.

These features contribute to:

Rapid plasma clearance: The hydrophilic nature of the side chain facilitates rapid elimination from the bloodstream.

Good tumor penetration: Despite its hydrophilicity, this compound demonstrates excellent penetration into tumor tissue.

Low brain tissue distribution: A key design success of this compound is its poor distribution into the brain, which is attributed to the specific nature of its side chain. This is a significant advantage over earlier, more lipophilic nitroimidazoles like misonidazole, which exhibited dose-limiting neurotoxicity.

The following table provides a comparison of the brain-to-plasma concentration ratio and lipophilicity of this compound and misonidazole.

CompoundAUCbrain/AUCplasmaPartition Coefficient (P)
This compound 0.070.43
Misonidazole Not specified0.63

This data illustrates the successful implementation of SAR principles in designing a side chain that minimizes central nervous system exposure.

Impact of Fluorine Atoms on ¹⁹F MRS Detection Sensitivity

The inclusion of three fluorine atoms in the form of a trifluoromethyl (-CF₃) group in the side chain of this compound is a critical design feature for its application as a ¹⁹F MRS probe. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for MRS studies. Furthermore, the negligible endogenous concentration of fluorine in biological tissues results in a background-free signal.

The sensitivity of ¹⁹F MRS is directly proportional to the number of fluorine nuclei present in the molecule. Therefore, the presence of three magnetically equivalent fluorine atoms in the trifluoromethyl group of this compound significantly enhances the signal-to-noise ratio compared to a molecule with a single fluorine atom. This increased sensitivity allows for the detection of lower concentrations of the probe in tissues, which is crucial for in vivo applications. The chemical shift of the ¹⁹F signal can also provide information about the local environment of the molecule, and changes in the chemical shift upon bioreduction can be used to distinguish between the parent compound and its metabolites.

Structural Modifications for Altered Tissue Distribution and Selectivity

While the rational design of this compound focused on optimizing its properties based on known SAR principles, the exploration of further structural modifications to fine-tune tissue distribution and selectivity is an ongoing area of research in the field of hypoxia probes. For 2-nitroimidazoles in general, modifications to the side chain can have a profound impact on lipophilicity, which in turn influences tissue distribution.

For instance, increasing the lipophilicity of the side chain can lead to greater brain penetration and potential neurotoxicity. Conversely, increasing the hydrophilicity, as was done with this compound, can reduce CNS exposure and enhance renal clearance. The introduction of different functional groups, such as additional hydroxyl or amino groups, can alter hydrogen bonding potential and interactions with transporters, thereby modifying the compound's distribution profile.

While specific published studies on a wide range of this compound analogs with systematically altered side chains are limited, the principles established from other 2-nitroimidazole derivatives suggest that further optimization of tissue selectivity could be achieved through targeted structural modifications. For example, attaching moieties that target specific cell surface receptors or transporters could potentially enhance accumulation in particular tumor types.

Pharmacological and Biological Activity Profiling in Preclinical Contexts

Preclinical Pharmacokinetic and Biodistribution Studies of SR-4554

Preclinical studies in mice have provided insights into the pharmacokinetic and biodistribution characteristics of this compound. These studies are crucial for understanding how the compound is absorbed, distributed, and cleared by the body before clinical application.

Studies in mice demonstrated a short plasma half-life (t½) for this compound, reported as approximately 37 minutes in preclinical tumor models nih.govingentaconnect.com. Plasma clearance was found to be fairly rapid aacrjournals.org. Following administration, this compound appeared to be widely distributed within the body aacrjournals.org.

Biodistribution studies in mice and human tumor xenografts indicated that this compound and its related metabolites localize mainly in tumor, liver, and bladder regions ingentaconnect.com. Low brain penetration was observed, a characteristic attributed to the compound's design incorporating hydrophilic and hydrogen bonding features in its side chain nih.govingentaconnect.comaacrjournals.org.

Elimination Pathways and Metabolic Stability

The elimination of this compound in preclinical models primarily involves renal excretion. A high percentage of administered this compound was recovered unchanged in the urine, with reports indicating around 68% recovery in mice aacrjournals.org. This high renal clearance contributes to its rapid elimination from plasma nih.gov.

The metabolic fate of this compound is closely linked to its mechanism of action as a hypoxia probe. This compound undergoes oxygen-dependent nitroreduction gla.ac.uknih.gov. This reductive metabolism is enzymatic, with NADPH:cytochrome P450 reductase identified as a major microsomal enzyme involved in the bioreduction of this compound by liver microsomes gla.ac.uknih.gov. The reduction of this compound by mouse liver microsomes showed a characteristic oxygen dependence, with a half-maximal inhibition at 0.48 ± 0.06% oxygen ingentaconnect.comgla.ac.uknih.gov. This oxygen-dependent metabolism is the basis for its selective retention in hypoxic tissues nih.gov. Soluble, low molecular weight reductive metabolites of this compound have been identified using 19F NMR gla.ac.uknih.gov.

Tissue Exposure and Distribution Patterns in Relevant Biological Systems

Preclinical studies have investigated the distribution of this compound in various tissues, highlighting differential exposure levels. High tumor concentrations of the fluorinated probe were retained at later time points (e.g., 6 hours) despite much lower concentrations of the parent this compound detected in plasma by high-performance liquid chromatography (HPLC) nih.gov. This differential retention is consistent with the involvement of one or more nitroreduced metabolites that bind selectively in hypoxic cells nih.gov.

Electron energy loss spectroscopic analysis demonstrated selective retention of this compound in the hypoxic regions of multicellular tumor spheroids ingentaconnect.comgla.ac.ukresearchgate.net. Using this technique, an 8-fold differential was observed between the levels of the fluorinated probe retained in the inner hypoxic regions compared to the outer, more aerobic regions of spheroids gla.ac.uk. Within cells from the hypoxic region of spheroids, this compound was localized mainly to the nuclear periphery, nucleus, and cytoplasm gla.ac.uk.

In contrast to tumor tissue, this compound showed low penetration into brain tissue in mice nih.govingentaconnect.comaacrjournals.org. Whole-body 19F MRI in mice demonstrated localization of this compound and related metabolites mainly in tumor, liver, and bladder regions ingentaconnect.com.

Biological Responses to Hypoxia as Indicated by this compound Activity

This compound functions as a hypoxia probe by undergoing selective intracellular reduction under low oxygen conditions, leading to the formation of reactive products that bind to cellular components gla.ac.ukaacrjournals.org. This oxygen-dependent binding and retention in hypoxic cells allows this compound to serve as an indicator of biological responses to hypoxia nih.govingentaconnect.comaacrjournals.orggla.ac.uknih.govnih.govaacrjournals.orgiiarjournals.orgresearchgate.netoup.comsnmjournals.org.

Extensive preclinical validation studies have provided strong evidence of oxygen-dependent intracellular binding and retention of this compound in animal tumor models nih.govaacrjournals.org. The retention of the 19F signal from this compound in tumors, as measured by 19F MRS, has been shown to correlate with tumor oxygenation levels nih.govnih.govresearchgate.net. For instance, in murine tumors, the 19F retention index (19F-RI), defined as the ratio of total this compound tissue concentration at a later time point (e.g., 6 hours) divided by that at an early time point (e.g., 45 minutes), correlated with the reported radiobiological hypoxic fraction of the tumors (r = 0.988; P = 0.01) nih.gov.

Modulation of tumor hypoxia in preclinical models has been detected by 19F MRS using this compound. An increase in hypoxia induced by hydralazine (B1673433) treatment in RIF-1 tumor-bearing mice was associated with a 2.4-fold increase in the 19F-RI compared to untreated controls nih.gov. Conversely, carbogen (B8564812) breathing by C3H mammary tumor-bearing mice produced a 6-fold decrease in the 19F-RI compared to air-breathing mice nih.gov. These findings support the use of this compound as a noninvasive probe for detecting changes in tumor oxygenation nih.gov.

Translational Research Trajectories and Future Preclinical Development of Sr 4554

SR-4554's Role in Molecular Imaging Research for Tumor Microenvironment Characterization

The tumor microenvironment (TME) is a complex entity comprising cancer cells, stromal cells, blood vessels, extracellular matrix, and immune cells, all of which interact to promote tumor growth, invasion, and metastasis. mdpi.com Hypoxia, a state of oxygen deprivation, is a prevalent characteristic of the TME resulting from inadequate and disorganized tumor vasculature. nih.gov Tumor hypoxia is clinically significant as it is associated with aggressive tumor phenotypes, resistance to radiotherapy and chemotherapy, and poor patient outcomes. nih.govmdpi.comsnmjournals.org

Molecular imaging plays a crucial role in non-invasively characterizing the TME. This compound functions as a hypoxia marker detectable by 19F MRS. nih.gov As a nitroimidazole-based probe, it is bioreduced under hypoxic conditions, leading to its binding to endogenous cellular macromolecules and subsequent retention within viable hypoxic cells. mdpi.comnih.govnih.gov This selective retention allows 19F MRS to report on the presence and extent of hypoxia in vivo. mdpi.comnih.gov

Preclinical studies have validated this compound's utility as a hypoxia marker. Investigations in animal tumor models have shown a good correlation between the retention of the 19F signal from this compound and pO2 values measured by polarographic electrodes. nih.govresearchgate.net A phase I study involving patients with various malignancies further demonstrated the feasibility of using 19F MRS to study this compound retention in tumors, with evidence of 19F signal retention supporting the presence of hypoxia. nih.gov The mean retention index of this compound was significantly higher in tumor tissue compared to plasma samples taken at the same time points, indicating tumor-specific retention. researchgate.net

Metric Tumor Retention Index (Mean %) Plasma Retention Index (Mean %) P-value
16-h Retention Index 13.6 4.1 0.001

Data derived from a study comparing this compound retention in tumor tissue (measured by 19F MRS) and plasma (measured by plasma pharmacokinetic analysis) at 16 hours post-administration. researchgate.net

These findings establish this compound as a valuable probe for non-invasively assessing tumor hypoxia, a critical component of the tumor microenvironment, using 19F MRS. nih.gov

Integration with Other Preclinical Imaging Modalities (e.g., PET applications for research)

While this compound has been primarily investigated using 19F MRS/MRI, its design as a nitroimidazole-based hypoxia probe suggests potential for integration or comparison with other imaging modalities, particularly positron emission tomography (PET). The initial proposal for this compound included its potential application in PET detection. nih.gov

Nitroimidazole compounds are commonly used as the basis for PET hypoxia probes, labeled with radionuclides such as 18F (e.g., 18F-fluoromisonidazole [18F-FMISO], 18F-flortanidazole [18F-HX4], 18F-fluoroazomycin arabinoside [18F-FAZA]) or 64Cu (e.g., 64Cu-diacetyl-bis(N4-methylsemicarbazone) [64Cu-ATSM]). snmjournals.orgnih.gov These PET probes also exploit the bioreductive mechanism in hypoxic cells for selective retention. snmjournals.orgnih.gov

A study utilizing this compound with MRS highlighted the lower sensitivity of MRS compared to PET for hypoxia detection. nih.gov This suggests that while MRS offers advantages such as high soft-tissue contrast and resolution, PET provides higher sensitivity for detecting the relatively low concentrations of trapped probe in hypoxic regions. snmjournals.orgnih.govoup.com

Future preclinical research trajectories could involve the integration of this compound studies with PET imaging of hypoxia. Comparing the information obtained from 19F MRS with this compound and PET imaging using radiolabeled nitroimidazoles like 18F-FMISO could provide a more comprehensive understanding of tumor hypoxia heterogeneity. nih.gov Furthermore, the advent of simultaneous PET-MRI scanners presents an opportunity for co-registered acquisition of metabolic (PET) and anatomical/functional (MRI/MRS) data, potentially enhancing the characterization of the hypoxic tumor volume and its relationship to other microenvironmental features. nih.govresearchgate.net Developing a suitably labeled form of this compound for PET could facilitate such integrated studies. nih.gov

Contribution of this compound Research to Broader Cancer Drug Discovery Paradigms

Research involving hypoxia imaging probes like this compound significantly contributes to broader cancer drug discovery paradigms by providing tools to understand and target a critical aspect of tumor biology. The non-invasive detection of tumor hypoxia is valuable for several reasons relevant to drug development. nih.gov

Firstly, hypoxia is a major contributor to resistance to conventional radio- and chemotherapies. nih.govsnmjournals.org By identifying and quantifying hypoxic regions using probes like this compound, researchers can better understand treatment failures and develop strategies to overcome hypoxia-induced resistance. nih.gov

Secondly, hypoxia imaging can aid in the selection of patients most likely to benefit from hypoxia-targeted therapies, such as bioreductive agents, anti-angiogenic therapies aimed at normalizing tumor vasculature, or hypoxia-targeted gene therapies. nih.gov Preclinical studies using this compound can help evaluate the effectiveness of these novel therapeutic approaches in modulating tumor hypoxia.

Thirdly, the development and validation of imaging probes like this compound contribute to the broader field of imaging biomarkers in cancer drug development. Imaging-derived pharmacokinetic/pharmacodynamic (PK/PD) endpoints, such as the level and distribution of a hypoxia marker, can provide crucial information during preclinical and early clinical trials. oup.comresearchgate.net These biomarkers can help demonstrate proof of concept for molecular mechanisms, inform optimal dosing and scheduling, aid decision-making in drug development pipelines, and potentially predict clinical outcomes. oup.com The research on this compound as a non-invasive probe for tumor hypoxia detection exemplifies how imaging can support the development of molecular therapeutic drugs. researchgate.net

Understanding the dynamics and heterogeneity of the TME, facilitated by imaging agents like this compound, is essential for the rational design and development of the next generation of targeted cancer therapeutics. mdpi.comoup.com

Strategies for Enhancing Hypoxia Probe Sensitivity and Specificity in Future Research

Enhancing the sensitivity and specificity of hypoxia probes like this compound is crucial for improving the accuracy of tumor hypoxia assessment and maximizing their clinical utility. The sensitivity of 19F MRS for detecting this compound in tumors has been noted as a limitation compared to PET imaging. nih.gov Several strategies can be explored in future research to address this and improve probe performance.

One approach to enhance the sensitivity of 19F MRS detection is to utilize higher magnetic field strengths, which can increase the signal-to-noise ratio. nih.gov Another strategy involves modifying the probe molecule itself to increase the number of 19F atoms, thereby increasing the detectable signal for a given concentration of the probe. nih.gov

Improving the specificity of hypoxia probes is also critical. While nitroimidazoles are designed to be selectively reduced in hypoxic environments, their retention can potentially be influenced by other factors within the TME, such as the levels of intracellular reductases or the presence of metabolites that can trap the reduced species. nih.gov Future probe design could focus on minimizing these off-target interactions or developing probes with alternative hypoxia-sensing mechanisms. Exploring other elements of the redox environment besides oxygen for imaging could also lead to more specific probes. nih.gov

Integrating different imaging modalities can also enhance both sensitivity and specificity. As discussed earlier, combining the high sensitivity of PET with the better spatial resolution and soft-tissue contrast of MRI/MRS through simultaneous PET-MRI systems or co-registered imaging can provide a more comprehensive and accurate picture of tumor hypoxia. nih.govresearchgate.net Developing dual-modality probes that can be detected by both MRS/MRI and PET could further facilitate such integrated approaches.

Beyond modifications to the probe molecule and imaging techniques, research into novel hypoxia-responsive mechanisms is ongoing. For instance, the development of hypoxia-responsive fluorescent probes that exhibit turn-on fluorescence in low-oxygen conditions is an active area of research, although these often face challenges with tissue penetration depth compared to MRS or PET probes. researchgate.net Strategies involving N-oxides that are reduced by ferrous ions under hypoxic conditions are also being explored for developing new hypoxia probes. researchgate.net

Q & A

Q. What experimental models are recommended for studying SR-4554's hypoxia selectivity in vitro?

The A2780 human ovarian carcinoma spheroid model is widely used due to its ability to maintain both oxygenated ("outer") and hypoxic ("inner") cell populations under standard culture conditions. This model allows for controlled analysis of this compound's reductive metabolism and subcellular localization via techniques like electron energy loss spectroscopy (EELS) .

Q. How is this compound metabolized in hypoxic tumor cells?

this compound undergoes reductive metabolism catalyzed by cytochrome P450 reductase under hypoxia, generating short-lived reactive intermediates that covalently bind to macromolecules (e.g., RNA, DNA) near metabolic sites. This process is selective for hypoxia, with minimal metabolism observed under normoxic conditions. HPLC analysis of cellular extracts confirms substrate loss in hypoxic cells .

Q. What analytical methods are used to quantify this compound's metabolic activity?

High-performance liquid chromatography (HPLC) is employed to measure this compound depletion rates in cell cultures. For example, A2780 cells incubated under hypoxia show a substrate concentration-dependent increase in reduction rates (e.g., 0.24–0.45 nmol/min/mg protein at 20 µM this compound). EELS further localizes fluorine atoms to specific subcellular regions .

Q. Why is this compound considered a promising non-invasive hypoxia probe for MRI/MRS?

this compound contains three fluorine atoms, enabling detection via ¹⁹F magnetic resonance spectroscopy (MRS). Its selective retention in hypoxic regions (e.g., tumor cores) correlates with low oxygen tension (pO₂), validated by oxygen electrode measurements in preclinical models .

Advanced Research Questions

Q. How do discrepancies between ¹⁹F-MRS retention indices and oxygen electrode measurements impact this compound's validation as a hypoxia marker?

While ¹⁹F-MRS retention indices correlate broadly with hypoxic regions (pO₂ < 5 mmHg), no linear relationship exists with median tumor pO₂. This suggests this compound detects severe hypoxia but may not resolve moderate oxygen gradients. Methodological cross-validation (e.g., combining MRS with EELS) is critical to address spatial heterogeneity .

Q. What are the implications of this compound's subcellular localization patterns for drug design?

EELS reveals this compound accumulates in the nucleus, endoplasmic reticulum, and cytoplasmic vesicles but shows minimal binding to mitochondria or plasma membranes. This supports the hypothesis that nitroimidazole-derived reactive species preferentially target nuclear components, informing the design of bio-reductive drugs for DNA-targeted therapies .

Q. How does post-incubation drug retention differ between hypoxic and normoxic cells?

After a 2-hour drug-free incubation, hypoxic "inner" spheroid cells retain 8× more this compound than normoxic "outer" cells. This retention reflects covalent binding of reactive metabolites to macromolecules, a key mechanism for hypoxia-selective trapping .

Q. Can EELS resolve intercellular heterogeneity in this compound distribution within tumor models?

Yes. EELS generates semi-quantitative elemental maps (fluorine/nitrogen ratios) to standardize drug distribution across cellular regions. This technique identifies variability in this compound binding within hypoxic zones, highlighting its utility for studying drug-macromolecule interactions at molecular resolutions .

Q. What methodological challenges arise when correlating this compound's metabolic rates with tumor oxygenation dynamics?

Oxygen electrode measurements are invasive and sample-limited, whereas ¹⁹F-MRS provides non-invasive, bulk tissue data. Discrepancies arise due to this compound's retention in necrotic regions and temporal delays between hypoxia induction and metabolic trapping. Multi-modal imaging (e.g., MRS + immunohistochemistry) mitigates these limitations .

Q. How can researchers optimize this compound incubation conditions to minimize off-target effects?

Dose-response studies in A2780 spheroids recommend 10–20 µM this compound with ≤3-hour incubation under hypoxia (1% O₂). Prolonged exposure increases non-specific binding, while higher concentrations saturate reductive enzymes, confounding metabolic rate calculations .

Methodological Considerations

  • Data Contradictions : Address conflicting pO₂/MRS data by integrating spatial (EELS) and temporal (HPLC) resolution tools .
  • Ethical Preclinical Design : Use tumor models with well-characterized oxygenation gradients (e.g., spheroids >150 µm diameter) to mimic clinical hypoxia .
  • Statistical Rigor : Report reduction rates as mean ± SEM from ≥3 independent experiments, normalized to protein content or cell count .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.